molecular formula C9H7ClN2 B14619694 7-Chloro-1H-1,2-benzodiazepine CAS No. 59065-97-3

7-Chloro-1H-1,2-benzodiazepine

Cat. No.: B14619694
CAS No.: 59065-97-3
M. Wt: 178.62 g/mol
InChI Key: YOFINTQUFDULBP-UHFFFAOYSA-N
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Description

7-Chloro-1H-1,2-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological activities, particularly in the central nervous system. This compound, like other benzodiazepines, is characterized by a fusion of a benzene ring and a diazepine ring, with a chlorine atom at the 7th position. Benzodiazepines are commonly used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-1,2-benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of parachloroaniline with paratoluensulfonyl chloride under alkaline conditions to protect the amino groups. This is followed by coupling with ethyl 4-bromobutyrate, hydrolysis, and acidification. The resulting compound is then subjected to Friedel-Crafts acylation to achieve intramolecular cyclization, ultimately yielding this compound .

Industrial Production Methods: Industrial production of benzodiazepines, including this compound, often employs continuous flow chemistry. This method allows for efficient and scalable synthesis by combining various reaction steps into a continuous process. For instance, the flow synthesis of diazepam, a related benzodiazepine, involves acylation followed by intramolecular cyclization .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1H-1,2-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzodiazepine ring.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

7-Chloro-1H-1,2-benzodiazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1H-1,2-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. Benzodiazepines enhance the effect of GABA, an inhibitory neurotransmitter, by increasing the frequency of chloride channel openings. This results in hyperpolarization of the neuronal membrane, making neurons less excitable and producing a calming effect .

Comparison with Similar Compounds

  • Chlordiazepoxide
  • Diazepam
  • Oxazepam
  • Nitrazepam
  • Lormetazepam

Comparison: 7-Chloro-1H-1,2-benzodiazepine shares a similar core structure with these compounds but differs in the specific substituents attached to the benzodiazepine ring. These differences can influence the pharmacological properties and therapeutic applications of each compound. For example, diazepam is widely used for its anxiolytic and muscle relaxant properties, while nitrazepam is primarily used as a hypnotic .

Properties

CAS No.

59065-97-3

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

7-chloro-1H-1,2-benzodiazepine

InChI

InChI=1S/C9H7ClN2/c10-8-3-4-9-7(6-8)2-1-5-11-12-9/h1-6,12H

InChI Key

YOFINTQUFDULBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)NN=C1

Origin of Product

United States

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